4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol
Description
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol is a substituted dihydrobenzofuran derivative characterized by a butan-1-ol chain attached to the 5-position of the 2,3-dihydrobenzofuran scaffold. This structure combines the aromatic and oxygen-containing heterocyclic features of dihydrobenzofuran with a hydroxyl-terminated aliphatic chain, which may influence its physicochemical properties (e.g., solubility, polarity) and biological interactions.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)butan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,1-3,6-8H2 |
InChI Key |
LKHAXEYDJIURCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by the addition of a butanol chain . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like ketones and aldehydes, reduced derivatives, and substituted benzofuran compounds with various functional groups .
Scientific Research Applications
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to interact with specific enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol, highlighting differences in substituents, applications, and biological activities:
Key Comparative Insights
Functional Group Influence: The heptyloxy chain in 4-(n-heptyloxy)butan-1-ol enhances volatility, making it suitable as a pheromone component . The butan-1-ol chain in this compound provides greater hydrophilicity compared to shorter-chain analogs like (2,3-Dihydrobenzofuran-6-yl)methanol, which may affect bioavailability .
Biological Activity :
- Compound 14 (a dihydrobenzofuran dimer) demonstrates neuroprotective effects via hMAO-B inhibition and anti-inflammatory activity, suggesting that dihydrobenzofuran derivatives with extended substituents (e.g., prenyl groups) can target neurological pathways .
- In contrast, 4-(n-heptyloxy)butan-1-ol’s role in insect communication underscores the importance of alkoxy chains in pheromone signaling, a property absent in the target compound .
Positional Isomerism: Substitution at the 5-position (as in the target compound) vs. the 6-position (as in (2,3-Dihydrobenzofuran-6-yl)methanol) may alter electronic distribution and steric effects, influencing reactivity and binding affinity .
Contradictions and Limitations
- While dihydrobenzofuran derivatives exhibit diverse applications (e.g., pheromones vs.
- Safety data for this compound are unavailable, though precautionary statements for analogs (e.g., brominated derivatives in ) highlight the need for careful handling of reactive substituents .
Biological Activity
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol is an organic compound that combines a dihydrobenzofuran moiety with a butanol chain. This unique structure positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, interaction with biological receptors, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol. The compound features a butanol moiety linked to a bicyclic dihydrobenzofuran ring, which enhances its solubility and potential interactions with various biological systems.
1. Anti-inflammatory Effects
Research indicates that compounds related to 2,3-dihydrobenzofuran derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells . This suggests that this compound may also possess similar anti-inflammatory effects.
2. Pain Management
The therapeutic potential of this compound extends to pain management. It has been reported that related compounds can reverse neuropathic pain without affecting locomotor behavior, highlighting their suitability for therapeutic applications in pain relief. This characteristic could position this compound as a candidate for further research in pain management therapies.
3. Interaction with Receptors
Studies on similar dihydrobenzofuran derivatives suggest that they may interact effectively with cannabinoid receptors, which are crucial for modulating pain and inflammation pathways. Understanding these interactions is essential for developing drugs targeting specific biological pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,3-Dihydrobenzofuran | Basic benzofuran structure | Found in many natural products |
| 4-(2,3-Dihydrobenzo[b]furan)butan-1-one | Similar but contains a carbonyl group | Potentially more reactive due to carbonyl |
| 7-Methoxy-2,3-dihydrobenzofuran | Methoxy substitution on the benzofuran ring | Increased lipophilicity |
| 4-(2-Methylbenzofuran)butan-1-ol | Methyl group substitution | Altered sterics may affect biological activity |
The hydroxyl group in this compound enhances its solubility and potential interactions compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activities of benzofuran derivatives, providing insights into their potential applications:
- Antitumor Activity : Some benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain derivatives inhibited leukemia cell growth at concentrations as low as .
- Inhibition of Enzymatic Activity : Research has shown that related compounds can inhibit enzymes involved in inflammatory processes. For instance, specific benzofurans were reported to inhibit cyclooxygenase and lipoxygenase activities effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
